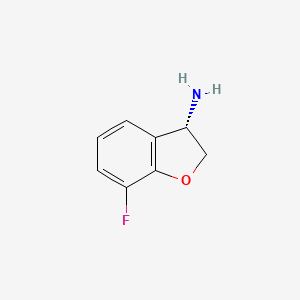

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine

CAS No.: 1228570-77-1

Cat. No.: VC7123401

Molecular Formula: C8H8FNO

Molecular Weight: 153.156

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228570-77-1 |

|---|---|

| Molecular Formula | C8H8FNO |

| Molecular Weight | 153.156 |

| IUPAC Name | (3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |

| Standard InChI | InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1 |

| Standard InChI Key | RMYMQTQTLUJTIX-SSDOTTSWSA-N |

| SMILES | C1C(C2=C(O1)C(=CC=C2)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 2,3-dihydrobenzofuran system, a bicyclic framework featuring a fused benzene and furan ring. The fluorine substituent at position 7 and the primary amine at position 3 introduce electronic and steric modifications that influence reactivity and intermolecular interactions. The (S)-enantiomer exhibits a specific spatial arrangement around the chiral center at position 3, which is pivotal for its binding affinity to biological targets .

Table 1: Key Chemical Properties of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine and Its Hydrochloride Salt

| Property | Free Base Form | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₈H₈FNO | C₈H₉ClFNO |

| Molecular Weight (g/mol) | 153.16 | 189.61 |

| CAS Number | 939757-42-3 | 2453296-92-7 |

| IUPAC Name | 7-Fluoro-2,3-dihydro-1-benzofuran-3-amine | (3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine; hydrochloride |

| SMILES | C1C(C2=C(O1)C(=CC=C2)F)N | C1C(C2=C(O1)C(=CC=C2)F)N.Cl |

| Solubility | Polar solvents (e.g., DMSO) | Enhanced solubility in water |

The hydrochloride salt form, commonly supplied for stability and handling, increases aqueous solubility due to ionic character .

Stereochemical Considerations

The (S)-enantiomer’s configuration is critical for its interaction with chiral biological targets. Studies on analogous benzofuran derivatives demonstrate that enantiomers exhibit divergent binding modes to enzymes and receptors. For example, in PARP-1 inhibitors, the (S)-configuration of dihydrobenzofuran carboxamides showed 30-fold higher potency than their (R)-counterparts . This stereochemical dependency underscores the importance of enantiomeric purity in therapeutic applications.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of (S)-7-fluoro-2,3-dihydrobenzofuran-3-amine involves multi-step organic transformations, often starting from salicylic acid derivatives. A representative pathway, adapted from PARP-1 inhibitor syntheses , includes:

-

O-Allylation: Salicylic acid methyl ester is allylated using allyl bromide and potassium carbonate.

-

Claisen Rearrangement: Thermal rearrangement yields ortho-allyl phenolic intermediates.

-

Cyclization: Zirconium chloride-mediated cyclization forms the dihydrobenzofuran core.

-

Functionalization: Fluorination via electrophilic aromatic substitution and amination through reductive processes.

-

Chiral Resolution: Chromatographic or enzymatic methods separate enantiomers to isolate the (S)-form.

Table 2: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| O-Allylation | Allyl bromide, K₂CO₃, DMF | 85 |

| Claisen Rearrangement | Neat, 200°C | 78 |

| Cyclization | ZrCl₄, CH₂Cl₂ | 65 |

| Fluorination | Selectfluor®, AcOH | 60 |

| Amination | NH₃, LiAlH₄ | 70 |

Analytical Data

-

NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for the aromatic protons (δ 6.8–7.1 ppm), the furan oxygen-proximal CH₂ (δ 3.2–3.5 ppm), and the amine group (δ 1.8 ppm, broad).

-

Mass Spectrometry: ESI-MS m/z 154.1 [M+H]⁺ for the free base; 190.6 [M+H]⁺ for the hydrochloride .

-

Chiral HPLC: Enantiomeric excess >98% confirmed using a Chiralpak AD-H column .

| Target | (S)-Enantiomer IC₅₀ (μM) | (R)-Enantiomer IC₅₀ (μM) |

|---|---|---|

| PARP-1 | 0.53 | 16.2 |

| Serotonin Transporter | 1.2 | 8.7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume